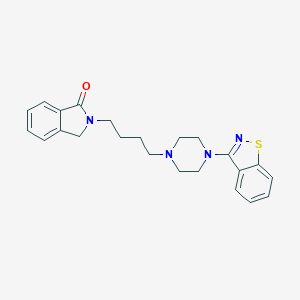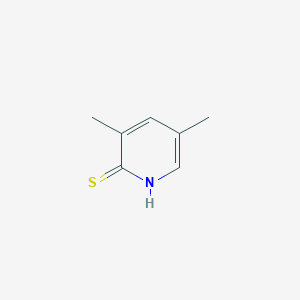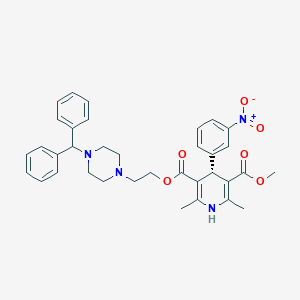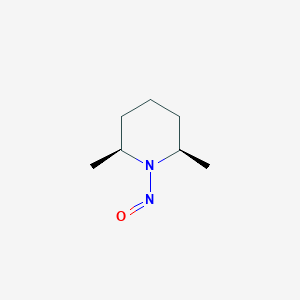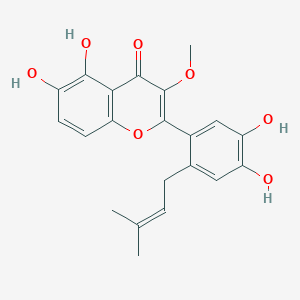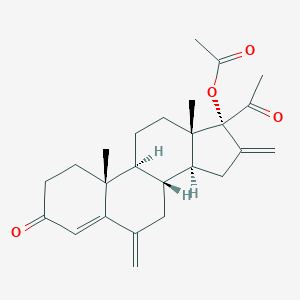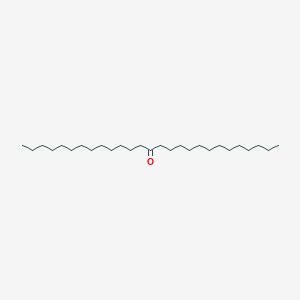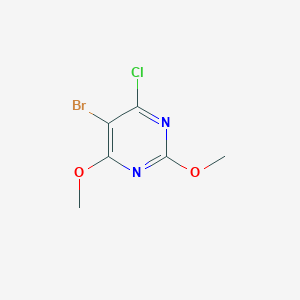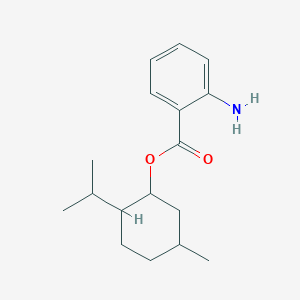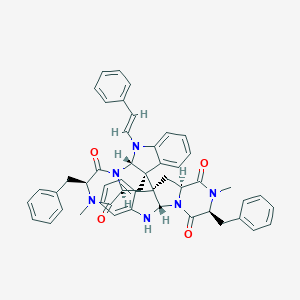
1'-Phdet-dtp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethyl-4-(2,3,6-trimethylphenyl)-1,2,3,6-tetrahydropyridine (1-Phdet-dtp) is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1'-Phdet-dtp is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1'-Phdet-dtp has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemische Und Physiologische Effekte
1'-Phdet-dtp has been shown to have various biochemical and physiological effects, including the induction of antioxidant enzymes, the inhibition of cancer cell growth, and the protection of neurons from oxidative stress-induced damage. However, further research is needed to fully understand the extent of its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1'-Phdet-dtp in lab experiments is its high yield and purity, making it a reliable compound for research. However, one limitation is the lack of studies on its toxicity and long-term effects, which limits its use in clinical trials.
Zukünftige Richtungen
Future research on 1'-Phdet-dtp should focus on its potential applications in various fields, including drug discovery, neuroprotection, and cancer treatment. Studies should also investigate its toxicity and long-term effects to determine its safety for clinical use. Additionally, research should explore the development of more efficient synthesis methods for 1'-Phdet-dtp.
Synthesemethoden
The synthesis of 1'-Phdet-dtp involves the reaction of 2,3,6-trimethylphenylacetonitrile with 1-phenylethylamine in the presence of sodium hydride and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 1'-Phdet-dtp in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1'-Phdet-dtp has shown promising results in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. Studies have shown that 1'-Phdet-dtp has the potential to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
159355-77-8 |
|---|---|
Produktname |
1'-Phdet-dtp |
Molekularformel |
C50H46N6O4 |
Molekulargewicht |
794.9 g/mol |
IUPAC-Name |
(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-16-[(E)-2-phenylethenyl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C50H46N6O4/c1-52-39(28-33-18-8-4-9-19-33)45(59)55-41(43(52)57)30-49(35-22-12-14-24-37(35)51-47(49)55)50-31-42-44(58)53(2)40(29-34-20-10-5-11-21-34)46(60)56(42)48(50)54(38-25-15-13-23-36(38)50)27-26-32-16-6-3-7-17-32/h3-27,39-42,47-48,51H,28-31H2,1-2H3/b27-26+/t39-,40-,41-,42-,47-,48-,49+,50+/m0/s1 |
InChI-Schlüssel |
JFPDNRWQLIIEKO-JNGKNBQXSA-N |
Isomerische SMILES |
CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5N(C8=CC=CC=C68)/C=C/C9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Kanonische SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Synonyme |
1'-(2-phenylethylene)ditryptophenaline 1'-PhDET-DTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



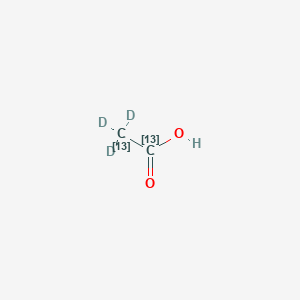
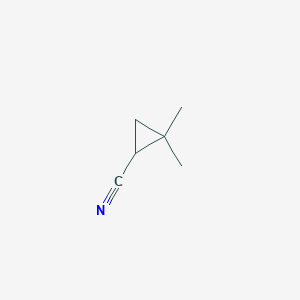
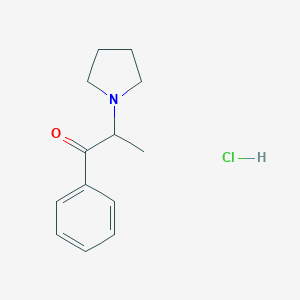
![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
